N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a unique structural framework. The pyrazole core is substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing moiety) and at the 4-position with a carboxamide linked to a 2-(3,4-dimethoxyphenyl)ethyl chain. The 3,5-dimethyl groups on the pyrazole ring contribute to steric and electronic modulation.
Properties
Molecular Formula |
C20H27N3O5S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H27N3O5S/c1-13-19(14(2)23(22-13)16-8-10-29(25,26)12-16)20(24)21-9-7-15-5-6-17(27-3)18(11-15)28-4/h5-6,11,16H,7-10,12H2,1-4H3,(H,21,24) |
InChI Key |
VXRGLWXIFSHJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the dioxidotetrahydrothiophene moiety: This step may involve the reaction of a thiophene derivative with an oxidizing agent to introduce the sulfone group.
Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethoxybenzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The compound’s structural and functional attributes can be contextualized against analogous pyrazole-based molecules, particularly those synthesized via pyrazole-carboxaldehyde precursors, as outlined in the referenced evidence. Below is a detailed analysis:
Substituent Analysis and Functional Group Impact
Pharmacophoric and Physicochemical Properties
- Lipophilicity : The dimethoxyphenyl ethyl chain balances polarity with moderate lipophilicity, whereas diphenyl groups (Scheme 25) may hinder membrane penetration.
- Steric Effects : The 3,5-dimethyl groups on the pyrazole core reduce conformational flexibility compared to unsubstituted analogs, possibly enhancing target selectivity.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s sulfone and carboxamide groups pose synthetic challenges (e.g., oxidation control, amide stability) compared to the nitrile or phosphorylated derivatives in Schemes 24–25 .
- Evidence Gaps : The provided materials lack quantitative data (e.g., IC50, LogP) for direct comparison. Further studies are needed to validate hypotheses on solubility, potency, and metabolic stability.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will delve into its biological activity, including anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyrazole ring, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 378.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.49 g/mol |
| CAS Number | Not specified |
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard drugs like dexamethasone .
Analgesic Properties
The analgesic potential of pyrazole derivatives has been evaluated using various animal models. A study indicated that certain pyrazole compounds exhibited comparable analgesic effects to ibuprofen in carrageenan-induced edema models. The tested compounds showed significant pain relief at dosages that were effective within three hours post-administration .
Antimicrobial Activity
The antimicrobial efficacy of related pyrazole compounds has also been documented. In vitro studies demonstrated that certain derivatives exhibited potent activity against bacterial strains such as E. coli and Bacillus subtilis. For example, one derivative showed an inhibition rate of 98% against the Mycobacterium tuberculosis strain H37Rv at a concentration of 6.25 µg/mL .
Case Studies
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 in vitro. Compounds exhibited varying degrees of activity, with some achieving over 80% inhibition at low concentrations .
- Analgesic Evaluation : In a controlled study using the carrageenan-induced paw edema model in rats, several pyrazole derivatives were found to reduce swelling significantly compared to the control group treated with saline. The most effective compounds provided relief comparable to standard analgesics like indomethacin .
- Antimicrobial Testing : A comprehensive screening against multiple bacterial strains revealed that specific derivatives had strong antibacterial properties, outperforming common antibiotics in certain tests .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cycloaddition, carboxamide coupling, and sulfone group introduction. Key steps:
- Pyrazole Core Formation : Use of copper(I) iodide-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole or pyrazole ring formation .
- Carboxamide Coupling : Amide bond formation between the pyrazole core and the 3,4-dimethoxyphenylethylamine side chain, often via DCC/DMAP-mediated activation in anhydrous dichloromethane .
- Sulfone Introduction : Oxidation of tetrahydrothiophene to the 1,1-dioxide moiety using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C .
- Optimization : Adjust solvent polarity (e.g., DMSO for polar intermediates), temperature control (low temps for oxidation steps), and catalyst loading (e.g., 10 mol% CuI for CuAAC) to enhance yields (>70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 3,4-dimethoxyphenyl group shows distinct aromatic protons at δ 6.7–7.1 ppm and methoxy signals at δ 3.8–3.9 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 514.2102) .
- HPLC-PDA : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Key Modifications :
- Pyrazole Substituents : Replace 3,5-dimethyl groups with halogens or electron-withdrawing groups to assess cytotoxicity changes .
- Sulfone Group : Compare activity against non-oxidized tetrahydrothiophene analogs to determine sulfone’s role in target binding .
- Assays :
- In Vitro : Enzyme inhibition (e.g., kinase assays), antimicrobial activity (MIC against S. aureus or E. coli), and cytotoxicity (MTT assay on cancer cell lines) .
- In Silico : Molecular docking (AutoDock Vina) to predict interactions with biological targets like COX-2 or EGFR .
Q. How should researchers address contradictions in biological activity data across studies?
- Case Example : If one study reports potent anti-inflammatory activity (IC₅₀ = 2 µM) while another shows no effect:
Replicate Experiments : Verify assay conditions (e.g., cell line variability, LPS concentration in inflammation models) .
Structural Analysis : Use X-ray crystallography or 2D NMR to confirm compound conformation and rule out isomerization .
Solubility/Purity : Re-test solubility in DMSO/water mixtures and re-analyze purity via LC-MS to exclude degradation products .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Metabolic Sites : CYP3A4-mediated oxidation of the 3,4-dimethoxyphenyl group .
- Toxicity : Ames test predictions for mutagenicity (e.g., alert for nitroso intermediates in synthetic pathways) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability with targets under physiological conditions .
Methodological Challenges & Solutions
Q. What strategies improve yield in large-scale synthesis of the tetrahydrothiophene sulfone moiety?
- Issue : Low yields (<50%) due to incomplete oxidation or side reactions.
- Solutions :
- Stepwise Oxidation : Use H₂O₂/Na₂WO₄ in acetic acid at 40°C for controlled sulfone formation .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate sulfone intermediates .
Q. How can researchers resolve overlapping signals in NMR spectra caused by complex substituents?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
